molecular formula C20H22N2O4 B3982972 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine

Cat. No. B3982972
M. Wt: 354.4 g/mol
InChI Key: NNZBVWVIKGFXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of pharmacological properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine involves its binding to the 5-HT1B/1D receptors, which are located in various regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters such as serotonin, which are involved in the regulation of mood, pain, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. This compound has been found to reduce the release of glutamate, a neurotransmitter that is involved in the development of pain and anxiety. This compound has also been shown to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and motivation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine is its selectivity for the 5-HT1B/1D receptors, which makes it a valuable tool for studying the function of these receptors in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which can limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of more potent and selective analogs of this compound, which could be used to further elucidate the function of the 5-HT1B/1D receptors. Another potential direction is the investigation of the therapeutic potential of this compound in various disease models, such as chronic pain, anxiety, and depression. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the major areas of research has been in the field of neuroscience, where this compound has been shown to modulate the activity of various neurotransmitter systems. This compound has been found to be a potent and selective antagonist of the 5-HT1B/1D receptors, which are involved in the regulation of pain, anxiety, and depression.

properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-24-16-8-6-15(7-9-16)21-10-12-22(13-11-21)20(23)19-14-25-17-4-2-3-5-18(17)26-19/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBVWVIKGFXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-(4-methoxyphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.